Synthesis and characterization of Tenofovir Disoproxil Fumarate impurities
Synthesis and characterization of Tenofovir Disoproxil Fumarate impurities
An In-Depth Technical Guide to the Synthesis and Characterization of Tenofovir Disoproxil Fumarate Impurities
Abstract
This technical guide provides a comprehensive overview for the identification, synthesis, and characterization of impurities associated with Tenofovir Disoproxil Fumarate (TDF), a critical antiretroviral agent. As a prodrug, TDF's stability and purity are paramount to its therapeutic efficacy and safety. This document, intended for researchers, analytical scientists, and drug development professionals, delves into the classification of TDF impurities, detailing the synthetic pathways for key process-related impurities and the mechanisms of degradation product formation under various stress conditions. We present field-proven, step-by-step protocols for impurity synthesis and forced degradation studies, explaining the scientific rationale behind experimental choices. Furthermore, this guide outlines the essential analytical techniques—primarily High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the robust characterization and quantification of these impurities. By integrating detailed methodologies with mechanistic insights, this whitepaper serves as an authoritative resource for ensuring the quality control and regulatory compliance of TDF.
Introduction: The Imperative of Impurity Profiling for TDF
Tenofovir Disoproxil Fumarate (TDF) is a cornerstone in the treatment and prophylaxis of HIV-1 and chronic hepatitis B infections.[1][2] It is a prodrug of Tenofovir, which, upon intracellular phosphorylation to its active diphosphate form, inhibits the viral reverse transcriptase enzyme, a critical step in viral replication.[3] The efficacy of TDF is intrinsically linked to its chemical structure, which includes two isopropyloxycarbonylmethyl (disoproxil) ester groups that enhance oral bioavailability.[1]
However, these ester linkages, along with other structural features, render the molecule susceptible to both synthetic side-reactions and degradation. The presence of impurities, even in minute quantities, can significantly impact the drug's safety, efficacy, and stability. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the rigorous identification, quantification, and control of impurities in any active pharmaceutical ingredient (API).[1][3] According to ICH guidelines, impurities present above a 0.1% threshold are considered potentially toxic and require identification.[1]
This guide provides an in-depth exploration of the landscape of TDF impurities. We will move beyond simple identification to cover the controlled synthesis of process-related impurities and the induced formation of degradation products through forced degradation studies. This dual approach is essential, as it provides the reference standards necessary for developing and validating the stability-indicating analytical methods required for quality control in a pharmaceutical setting.[4][5]
Classification of Tenofovir Disoproxil Fumarate Impurities
Impurities in TDF can be broadly categorized based on their origin: process-related impurities that arise during synthesis and degradation products that form during storage or under stress conditions. A clear understanding of these classifications is fundamental to developing effective control strategies.
-
Process-Related Impurities: These are substances that are formed as by-products during the synthesis of the TDF drug substance. Their presence is often related to the starting materials, intermediates, reagents, or reaction conditions employed. Examples include incompletely reacted intermediates like Mono-POC Tenofovir, isomers such as the (S)-enantiomer, or by-products from side reactions, like Tenofovir Disoproxil Carbamate.[1][6]
-
Degradation Products: These impurities result from the chemical decomposition of the TDF molecule over time or upon exposure to stress factors such as heat, light, humidity, acid, base, or oxidation.[2][7][8] The primary degradation pathway for TDF involves the hydrolysis of its ester linkages.[9]
-
Multimeric Impurities: A specific class of impurities where two or more TDF molecules (or their derivatives) condense, often facilitated by reagents like formaldehyde.[10]
Synthesis of Key Process-Related TDF Impurities
To accurately quantify impurities in TDF batches, pure reference standards are required. When these are not commercially available, they must be synthesized. This section provides exemplary protocols for synthesizing known process-related impurities.
Synthesis of Mono-POC Tenofovir (Impurity A)
Mono-POC Tenofovir, or Tenofovir isoproxil monoester, is a key intermediate and a common hydrolytic degradation product.[1][11] Its synthesis involves the controlled partial hydrolysis of TDF.
Experimental Protocol:
-
Suspension: Suspend Tenofovir Disoproxil Fumarate (3.0 g) in a mixture of acetonitrile (15 ml) and water (24 ml) at room temperature.[1]
-
pH Adjustment: Add ammonium hydroxide solution to adjust the mixture to pH 9.[1]
-
Reaction: Heat the reaction mixture to 45°C and stir for 18 hours.[1]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an ethyl acetate/methanol (35:65 v/v) mobile phase.[1]
-
Work-up: Once the reaction is complete, concentrate the reaction mass under reduced pressure to remove solvents.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using an ethyl acetate/methanol (40:60 v/v) gradient as the mobile phase to yield the pure impurity.[1]
Scientist's Note (Causality): The choice of a mildly basic pH (9) and elevated temperature (45°C) is critical. This condition is strong enough to catalyze the hydrolysis of one of the two highly labile disoproxil ester groups but gentle enough to prevent complete hydrolysis to Tenofovir. Acetonitrile acts as a co-solvent to improve the solubility of the starting material. Column chromatography is essential for separating the desired mono-ester from unreacted TDF and the fully hydrolyzed Tenofovir.
Synthesis of Tenofovir Disoproxil Carbamate
This impurity is a process-related impurity that can be formed by a reaction with isopropyl chloroformate under basic conditions.[1]
Experimental Protocol:
-
Dissolution: Dissolve Tenofovir Disoproxil in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine).
-
Reaction: Cool the solution in an ice bath and add isopropyl chloroformate dropwise while stirring under an inert nitrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching & Extraction: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to obtain the pure carbamate impurity.[1]
Scientist's Note (Causality): The base (triethylamine) acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation. The reaction is conducted at a low temperature to control its exothermic nature and prevent side reactions. The inert atmosphere is crucial to prevent reactions with atmospheric moisture and CO2.
Forced Degradation Studies: Simulating Stability Challenges
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[3] It is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[2][3][9]
Exemplary Protocols for Forced Degradation
General Preparation: Prepare a stock solution of TDF in a suitable solvent like acetonitrile or methanol (e.g., 1 mg/mL).[9]
4.1 Acidic Hydrolysis
-
Protocol: Mix a known volume of the TDF stock solution with an equal volume of 0.1 N Hydrochloric Acid (HCl). Incubate the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2 hours). After incubation, cool and neutralize the solution with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH). Dilute with the mobile phase for analysis.[9]
-
Expected Outcome: Degradation of 10-11% has been observed under these conditions, primarily through the cleavage of the ester linkages.[3][12]
4.2 Alkaline Hydrolysis
-
Protocol: Mix a known volume of the TDF stock solution with an equal volume of 0.1 N Sodium Hydroxide (NaOH). Keep the solution at room temperature for a very short duration (e.g., 10-15 minutes) due to TDF's high sensitivity to alkaline conditions. Neutralize with an equivalent amount of 0.1 N HCl and dilute for analysis.[9]
-
Expected Outcome: TDF degrades rapidly in alkaline conditions, with around 10.6% degradation observed.[12][13] Two primary degradants have been characterized under these conditions.[14]
4.3 Oxidative Degradation
-
Protocol: Mix a known volume of the TDF stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified duration (e.g., 24 hours). Dilute the solution with the mobile phase for analysis.[9]
-
Expected Outcome: Significant degradation (around 12-19%) is expected, indicating susceptibility to oxidation.[3][13]
4.4 Thermal Degradation
-
Protocol: Expose the solid TDF drug substance to dry heat (e.g., 60-70°C) for an extended period (e.g., 8 hours to 48 hours).[2][13] Dissolve the stressed sample in a suitable solvent for analysis.
-
Expected Outcome: Thermal stress can lead to the formation of multiple degradation products, with at least five degradants isolated and characterized in one study.[2][8]
Analytical Characterization of TDF Impurities
The structural elucidation and quantification of impurities rely on a combination of powerful analytical techniques. A stability-indicating method is one that can separate the drug substance from all potential impurities and degradation products.
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC and UPLC are the workhorse techniques for separating and quantifying TDF and its impurities.[9] Reversed-phase chromatography is most commonly employed.
Typical HPLC/UPLC Method Parameters:
| Parameter | Typical Condition | Rationale |
| Column | C18 (e.g., Kromasil C18, 100mm x 4.6mm, 5 µm)[6] or fused-core columns (e.g., Accucore aQ)[15] | C18 stationary phases provide excellent hydrophobic retention for separating TDF and its structurally similar, less polar impurities. Fused-core columns offer higher efficiency and faster analysis times.[15] |
| Mobile Phase A | Aqueous buffer (e.g., 25 mM Ammonium Acetate, pH 3.8[15] or 0.05M Sodium Dihydrogen Phosphate, pH 2.3[16]) | A buffered aqueous phase controls the ionization state of the analytes, ensuring reproducible retention times. Acidic pH is often used to suppress the ionization of the phosphonate group. |
| Mobile Phase B | Organic Solvent (e.g., Acetonitrile, Methanol) | The organic modifier is used to elute the analytes from the C18 column. A mixture of acetonitrile and methanol can be used in a ternary gradient to fine-tune selectivity.[15] |
| Gradient | Gradient elution (increasing %B over time) | A gradient is necessary to elute both the early, more polar impurities (like Tenofovir) and the later, nonpolar impurities (like TDF itself) within a reasonable run time.[15][17] |
| Flow Rate | 0.6 - 1.0 mL/min for HPLC; ~0.3 mL/min for UPLC[16][18] | Optimized for column dimensions and particle size to achieve good separation efficiency. |
| Detection | UV at 260 nm[3][16] | The purine ring in Tenofovir provides strong UV absorbance at this wavelength, allowing for sensitive detection of the API and related impurities. |
| Column Temp. | 30 - 40 °C[17][18] | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape. |
Mass Spectrometry (MS) and NMR Spectroscopy
While HPLC-UV is used for quantification, it does not provide definitive structural information. For this, hyphenated and standalone techniques are indispensable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying unknown impurities. It provides the molecular weight of the impurity, and tandem MS (MS/MS) experiments can generate fragmentation patterns that offer clues to its structure.[14][19] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of an impurity.[2][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation.[9] Once an impurity has been isolated (e.g., by preparative HPLC), 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are performed to definitively map the chemical structure and confirm the identity of process-related impurities and degradation products.[2][14]
Summary of Known TDF Impurities
The following table summarizes some of the key impurities that have been identified, synthesized, and characterized in the literature.
| Impurity Name | Common Origin |
| Tenofovir | Degradation (Hydrolysis) |
| Mono-POC Tenofovir (Tenofovir Monoisoproxil) | Process Intermediate / Degradation[6][11] |
| (S)-Tenofovir Disoproxil Fumarate (Enantiomeric Impurity) | Process (from starting material)[20][21] |
| Tenofovir Disoproxil Carbamate | Process[1][6] |
| Tenofovir Isopropyl Isoproxil | Process[1][6] |
| 9-Propenyladenine (Impurity K) | Process[20][22] |
| Dimer and Multimeric Impurities | Degradation/Process[10][23] |
| N-hydroxymethylated impurities | Process (enhanced by water)[24] |
Conclusion
The synthesis and characterization of Tenofovir Disoproxil Fumarate impurities are non-trivial but essential activities in the lifecycle of this vital medication. A thorough understanding of how impurities are formed, both during synthesis and through degradation, allows for the development of robust manufacturing processes and stable formulations. The strategic synthesis of potential impurities provides the necessary reference standards for the validation of highly specific, stability-indicating analytical methods. The combined application of chromatographic and spectroscopic techniques, particularly HPLC, MS, and NMR, provides the analytical backbone for ensuring that every batch of TDF meets the stringent purity and safety standards demanded by regulatory authorities and, ultimately, patients.
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